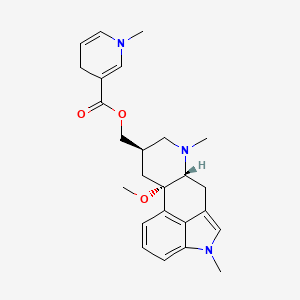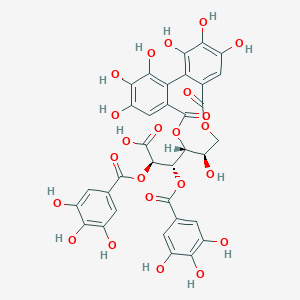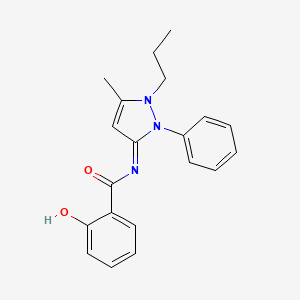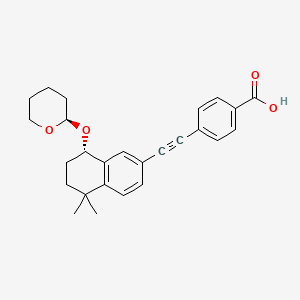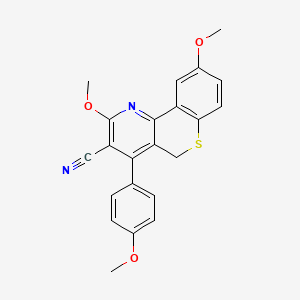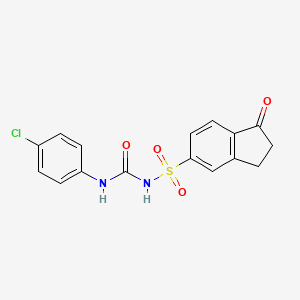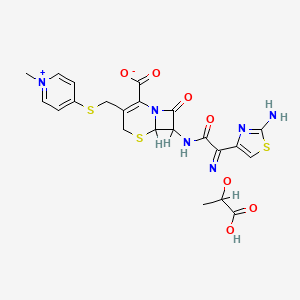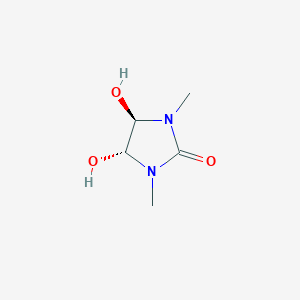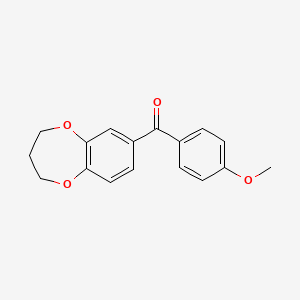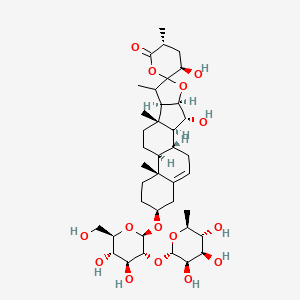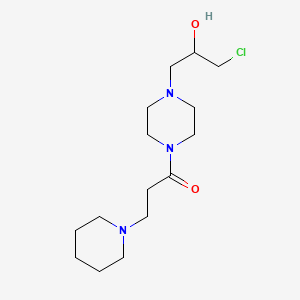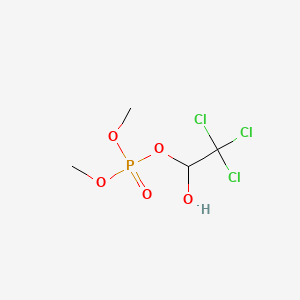
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate, commonly known as trichlorfon, is an organophosphorus compound widely used as an insecticide. It is a colorless or slightly yellow oily liquid with a characteristic odor. Trichlorfon is known for its broad-spectrum insecticidal properties, effectively controlling various pests such as aphids, leafhoppers, caterpillars, and termites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate involves the esterification of methanol with phosphorus trichloride to produce dimethyl phosphite. This intermediate then undergoes a condensation reaction with trichloroacetaldehyde to form trichlorfon . The reaction conditions typically involve:
Esterification: Methanol and phosphorus trichloride react under controlled temperature and pressure to form dimethyl phosphite.
Condensation: Dimethyl phosphite reacts with trichloroacetaldehyde in the presence of a catalyst to yield trichlorfon.
Industrial Production Methods
In industrial settings, the production of trichlorfon follows similar synthetic routes but on a larger scale. The raw materials consumed per ton of trichlorfon produced include approximately 610 kg of phosphorus trichloride, 740 kg of trichloroacetaldehyde, and 470 kg of methanol .
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous media, trichlorfon can hydrolyze to form dichlorvos, a more potent insecticide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in practical applications.
Substitution: Trichlorfon can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in alkaline conditions, with specific base catalysis observed at pH 8.0.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired outcome.
Substitution: Nucleophiles such as amines or thiols can react with trichlorfon under appropriate conditions.
Major Products Formed
Dichlorvos: Formed through hydrolysis of trichlorfon, dichlorvos is a more potent biocide.
Other Derivatives: Depending on the reaction conditions, various other organophosphate derivatives can be synthesized.
Applications De Recherche Scientifique
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, trichlorfon disrupts the normal transmission of nerve impulses, leading to the paralysis and death of the target pests . The compound is a prodrug, which is non-enzymatically converted into dichlorvos, the active agent responsible for its insecticidal properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorvos: A more potent insecticide formed from the hydrolysis of trichlorfon.
Metrifonate: Another organophosphorus compound with similar insecticidal properties.
Phosphonic Acid Derivatives: Various derivatives with different substituents on the phosphorus atom.
Uniqueness
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate is unique due to its broad-spectrum insecticidal activity and its ability to be converted into a more potent biocide, dichlorvos. This dual functionality makes it a valuable compound in pest control applications .
Propriétés
Numéro CAS |
3581-16-6 |
|---|---|
Formule moléculaire |
C4H8Cl3O5P |
Poids moléculaire |
273.43 g/mol |
Nom IUPAC |
dimethyl (2,2,2-trichloro-1-hydroxyethyl) phosphate |
InChI |
InChI=1S/C4H8Cl3O5P/c1-10-13(9,11-2)12-3(8)4(5,6)7/h3,8H,1-2H3 |
Clé InChI |
ILFFDCOANQGBMI-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


